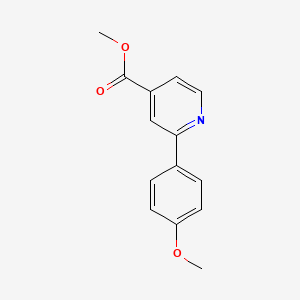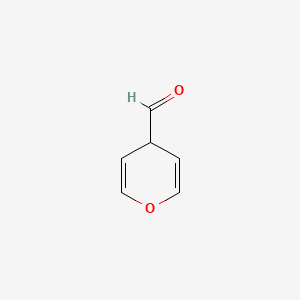
Ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate is a chemical compound with the molecular formula C18H16O2 and a molecular weight of 264.3 g/mol. It is a cyclopropene derivative, characterized by the presence of two phenyl groups attached to the cyclopropene ring and an ethyl ester functional group. This compound is primarily used in research settings due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with diphenylacetylene in the presence of a transition metal catalyst such as rhodium or copper . The reaction is carried out under an inert atmosphere, often at low temperatures to control the reactivity of the diazo compound.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods used in research laboratories can be scaled up with appropriate modifications. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a model compound to study cyclopropene reactivity and mechanisms.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug design and synthesis.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate involves its interaction with various molecular targets. The cyclopropene ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in a range of chemical transformations, including ring-opening reactions and cycloadditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1-hydroxy-2,3-diphenylcycloprop-2-ene-1-carboxylate: Similar structure but with a hydroxyl group.
1-Phenyl-2-butyl-3-ethylcycloprop-2-ene-1-carboxylic acid: Similar cyclopropene core with different substituents.
Uniqueness
Ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate is unique due to its specific combination of phenyl groups and ester functionality, which imparts distinct reactivity and stability compared to other cyclopropene derivatives.
Eigenschaften
CAS-Nummer |
109251-03-8 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
ethyl 2,3-diphenylcyclopropene-1-carboxylate |
InChI |
InChI=1S/C18H16O2/c1-2-20-18(19)17-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI-Schlüssel |
VKQOTOSUBWRGCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)



